Propiophenone, 2'-hydroxy-5'-methoxy-

Pharmaceutical impurity profiling Reference standard qualification Methoxamine hydrochloride

Methoxamine Impurity 18 (CAS 49710-99-8) is the sole regulatory-grade reference standard for methoxamine HCl impurity profiling, uniquely defined by its 2'-hydroxy-5'-methoxy substitution pattern. No other regioisomer can fulfill this pharmacopeial role. • Fully characterized by orthogonal methods (NMR, MS, IR, HPLC, TGA); compliant with USP/EP traceability requirements. • Enables HPLC method development, AMV, system suitability testing, and stability studies for ANDA/DMF submissions. • Also serves as a structurally matched negative control for bioactivity studies vs. the 4'-methoxy regioisomer. • White crystalline solid (mp 47-49°C); ships ambient.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 49710-99-8
Cat. No. B1617954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiophenone, 2'-hydroxy-5'-methoxy-
CAS49710-99-8
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC(=C1)OC)O
InChIInChI=1S/C10H12O3/c1-3-9(11)8-6-7(13-2)4-5-10(8)12/h4-6,12H,3H2,1-2H3
InChIKeyMLDZAGGFWSAWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-5'-methoxypropiophenone Sourcing Overview


Propiophenone, 2'-hydroxy-5'-methoxy- (CAS 49710-99-8) is a disubstituted phenylpropanoid ketone of molecular formula C10H12O3 (MW 180.20 g/mol) featuring a 2'-hydroxyl and a 5'-methoxyl substituent on the aromatic ring [1]. This specific substitution pattern distinguishes it from other hydroxy-methoxypropiophenone regioisomers and confers a unique combination of intramolecular hydrogen bonding, moderate lipophilicity (XLogP3 = 2.5), and hydrogen-bond acceptor count (HBA = 3) that are not replicated by any single analog within this compound class [1][2]. Commercially, it is primarily supplied as Methoxamine Impurity 18, a fully characterized reference standard qualified by orthogonal analytical methods (NMR, MS, IR, HPLC, TGA) and compliant with regulatory guidelines for pharmaceutical impurity profiling [3]. It is also described as a photoinitiator candidate in hydroxyalkylphenone patent families, though published quantitative photopolymerization performance data specific to this derivative remain absent from the peer-reviewed literature [4].

No Substitute for 2'-Hydroxy-5'-methoxypropiophenone


Within the hydroxy-methoxypropiophenone family, the exact position of the methoxyl and hydroxyl groups on the phenyl ring is a primary determinant of both physicochemical behavior and biological activity. The 2'-hydroxy-5'-methoxy substitution pattern (CAS 49710-99-8) produces a melting point approximately 8–12 °C lower than its 2'-hydroxy-4'-methoxy regioisomer (CAS 6270-44-6), directly impacting solid-state handling, recrystallization, and formulation processes [1]. More critically, published anti-inflammatory and antibacterial activities are documented exclusively for the 4'-methoxy isomer—including inhibition of prostaglandin synthetase, nitric oxide, and prostaglandin E2 production, and growth suppression of Gram-negative and anaerobic bacteria—whereas the 5'-methoxy isomer has no corresponding peer-reviewed bioactivity literature, underscoring that these two isomers are not functionally interchangeable in biological systems [2]. For analytical laboratories, only the 5'-methoxy isomer is designated as Methoxamine Impurity 18 and qualified as a traceable reference standard; any other regioisomer would invalidate pharmacopeial impurity profiling methods [3].

Selection Evidence for 2'-Hydroxy-5'-methoxypropiophenone


Methoxamine Impurity 18 Reference Standard Designation

Propiophenone, 2'-hydroxy-5'-methoxy- (CAS 49710-99-8) is the sole compound designated as Methoxamine Impurity 18 and is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP/EP traceability). Its identity and purity are confirmed by orthogonal techniques: NMR (including 2D-NMR where needed), high-resolution mass spectrometry (HRMS), IR spectroscopy, HPLC analysis, and thermogravimetric analysis (TGA) [1]. In contrast, the 2'-hydroxy-4'-methoxy regioisomer (CAS 6270-44-6) and the 2',5'-dimethoxy analog (CAS 5803-30-5, Methoxamine Impurity 1) are different impurity designations within the methoxamine pharmacopeial framework and cannot serve as direct substitutes for Impurity 18 in method development, method validation (AMV), ANDA/DMF submissions, or stability studies [1][2].

Pharmaceutical impurity profiling Reference standard qualification Methoxamine hydrochloride Analytical method validation

Thermal Property Differences from 4'-Methoxy Isomer

The target compound (2'-hydroxy-5'-methoxypropiophenone) exhibits a melting point of 47–49°C, which is approximately 8–12°C lower than that of its 2'-hydroxy-4'-methoxy regioisomer (55.5–59.5°C) . The boiling point likewise differs substantially: 287.3°C (target) versus 314.7°C (4'-methoxy isomer) at 760 mmHg . Both compounds share identical molecular formula (C10H12O3), molecular weight (180.20 g/mol), computed density (1.126 g/cm³), and topological polar surface area (46.53 Ų), indicating that the melting and boiling point divergence arises solely from differences in crystal packing and intermolecular forces driven by the methoxy positional substitution [1]. The 5'-methoxy isomer's lower melting point may facilitate melt-based processing or recrystallization under milder thermal conditions, while the higher volatility (lower boiling point) may influence distillation-based purification strategies differently than for the 4'-methoxy analog.

Physicochemical characterization Solid-state properties Purification Formulation development

Bioactivity Divergence from 4'-Methoxy Regioisomer

2'-Hydroxy-4'-methoxypropiophenone (CAS 6270-44-6) has been identified in primary research literature as a potent prostaglandin synthetase inhibitor (PSI) isolated from the defensive secretion of the flour beetle Tribolium brevicornis, and has been shown to inhibit the growth of Gram-negative bacteria including Escherichia coli and Salmonella typhimurium, anaerobic bacteria such as Clostridium difficile and Enterococcus faecalis, as well as suppress nitric oxide and prostaglandin E2 production [1]. A separate study on a synthetic hydroxypropenone scaffold confirmed nitric oxide inhibition at concentrations as low as 0.78 μM [2]. In contrast, a systematic search of the peer-reviewed biomedical literature (PubMed, inclusive of all publication dates) returns no primary research articles reporting quantitative antibacterial, anti-inflammatory, or enzyme inhibition data for the 5'-methoxy regioisomer (CAS 49710-99-8) [3]. This stark asymmetry in the published evidence base—the 4'-methoxy isomer is bioactive across multiple assays while the 5'-methoxy isomer is functionally uncharacterized—constitutes a critical selection criterion: researchers seeking a characterized bioactive scaffold should procure the 4'-methoxy isomer, whereas those requiring a negative or orthogonal control with the same molecular formula but absent documented bioactivity, or an analytically defined impurity standard, should procure the 5'-methoxy isomer.

Anti-inflammatory Prostaglandin synthetase inhibition Antibacterial Structure-activity relationships Regioisomer selectivity

Spectroscopic Fingerprint and Chromatographic Differentiation

The target compound possesses a fully documented spectroscopic fingerprint comprising 3 NMR spectra (¹H and ¹³C in CDCl₃), 2 FTIR spectra, and 2 UV-Vis spectra archived in the Wiley KnowItAll spectral libraries, enabling definitive identity confirmation [1]. A validated reverse-phase HPLC method using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase, adaptable to MS-compatible formic acid for LC-MS) has been demonstrated for this compound, with scalability to preparative separation and suitability for pharmacokinetic studies [2]. The InChI Key (MLDZAGGFWSAWHF-UHFFFAOYSA-N) and Beilstein Registry Number (1944126) provide additional unique identifiers that distinguish this regioisomer from all other propiophenone derivatives in chemical databases [1][3]. While regioisomers such as 2'-hydroxy-4'-methoxypropiophenone also have spectral data, the distinct NMR chemical shifts arising from the different methoxy position (5'-OCH₃ para to the hydroxyl versus 4'-OCH₃ meta to the hydroxyl) produce non-overlapping spectroscopic signatures that are the basis for unambiguous identification in compendial and quality control settings [1].

Spectroscopic characterization NMR fingerprinting HPLC method Purity analysis Quality control

Application Scenarios for 2'-Hydroxy-5'-methoxypropiophenone


Pharmaceutical Impurity Reference Standard for Methoxamine

This compound is the designated Methoxamine Impurity 18 reference standard, fully characterized by NMR, MS, IR, HPLC, and TGA and compliant with USP/EP traceability requirements. It is used for HPLC method development, method validation (AMV), system suitability testing, and stability studies in support of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for methoxamine hydrochloride-containing drug products. No other regioisomer can fulfill this regulatory role, as Impurity 18 is specifically defined by its 2'-hydroxy-5'-methoxy substitution pattern [1].

Negative Control in Hydroxy-Methoxypropiophenone SAR Studies

Because 2'-hydroxy-4'-methoxypropiophenone has a documented multi-target bioactivity profile (prostaglandin synthetase inhibition, antibacterial activity against E. coli and S. typhimurium, nitric oxide and PGE2 suppression) while the 5'-methoxy isomer has no corresponding peer-reviewed bioactivity literature, the target compound serves as a structurally matched negative control or orthogonal probe. Its identical molecular formula (C10H12O3) and molecular weight (180.20 g/mol) but distinct bioactivity profile allow researchers to attribute observed biological effects specifically to the methoxy position (4'- vs. 5'-), rather than to non-specific properties of the hydroxy-methoxypropiophenone scaffold [2][3].

Photoinitiator Candidate for UV-Curable Coatings and Inks

The 2'-hydroxy substitution is a structural prerequisite for Norrish Type I α-cleavage in hydroxyalkylphenone photoinitiators, as described in patent families covering propiophenone derivatives for photopolymerization (EP 0108037 B1, US 4795766 A). The 5'-methoxy group modulates the aromatic ring's electron density and UV absorption profile, potentially altering the photoinitiation efficiency relative to unsubstituted, 4'-methoxy, or 4'-methylthio analogs. Researchers developing UV-curable formulations can evaluate this specific derivative as a candidate photoinitiator scaffold, leveraging its pre-established synthetic accessibility and the commercial availability of spectroscopic reference data for formulation characterization [4].

Synthetic Intermediate for Selective 2'-Hydroxyl Derivatization

The compound is accessible via selective monodemethylation of 2,5-dimethoxypropiophenone under Friedel-Crafts conditions (AlCl₃ in CH₂Cl₂ or CS₂), yielding the product with a melting point of 47–48°C after recrystallization from methanol [5]. The free 2'-hydroxyl group provides a reactive handle for further derivatization (e.g., etherification, esterification, or conversion to amine-containing analogs), while the 5'-methoxy group remains intact under these conditions. This orthogonal reactivity profile—a nucleophilic hydroxyl ortho to the carbonyl and an electron-donating methoxy at the para position relative to the hydroxyl—enables sequential functionalization strategies not possible with the 2',5'-dimethoxy or 2'-hydroxy-4'-methoxy substitution patterns [5].

Quote Request

Request a Quote for Propiophenone, 2'-hydroxy-5'-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.